molecular formula C15H12ClNO3 B3034772 7-Chloro-1-(4-nitrophenyl)isochromane CAS No. 220444-99-5

7-Chloro-1-(4-nitrophenyl)isochromane

Cat. No. B3034772
Key on ui cas rn: 220444-99-5
M. Wt: 289.71 g/mol
InChI Key: SQIJUBRIDNBRQV-UHFFFAOYSA-N
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Patent
US06482819B1

Procedure details

17.6 g (55 mM) of 4-chloro-2-(4-nitrobenzoyl)-phenylacetic acid and 8 ml of 85% hydrazine hydrate were refluxed in 340 ml of ethanol for 4 hours. The reaction mixture was cooled, acidified with 115 ml of 1 M hydrochloric acid and evaporated. The residue was mixed with 50 ml of water, the crystals were filtered and dried. The resulting hydrazone derivative was dissolved in 300 ml of anhydrous dichloromethane and treated with a solution of 13.4 g (65 mM) of dicyclohexylcarbodiimide in 210 ml of anhydrous dichloromethane. The reaction mixture was stirred at room temperature overnight, then the precipitated crystals were filtered and washed with dichloromethane.
Name
4-chloro-2-(4-nitrobenzoyl)-phenylacetic acid
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](O)=O)=[C:4]([C:12](=[O:22])[C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=2)[CH:3]=1.O.NN.Cl>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH2:8][CH2:9][O:22][CH:12]2[C:13]2[CH:14]=[CH:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][CH:18]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
4-chloro-2-(4-nitrobenzoyl)-phenylacetic acid
Quantity
17.6 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)CC(=O)O)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
340 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
115 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was mixed with 50 ml of water
FILTRATION
Type
FILTRATION
Details
the crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The resulting hydrazone derivative was dissolved in 300 ml of anhydrous dichloromethane
ADDITION
Type
ADDITION
Details
treated with a solution of 13.4 g (65 mM) of dicyclohexylcarbodiimide in 210 ml of anhydrous dichloromethane
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C2CCOC(C2=C1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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